rac Desethyl Oxybutynin-d11 Hydrochloride
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Overview
Description
rac Desethyl Oxybutynin-d11 Hydrochloride: is a deuterated analog of desethyl oxybutynin, which is an active metabolite of oxybutynin. Oxybutynin is a well-known antimuscarinic agent used primarily for the treatment of overactive bladder. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of oxybutynin due to its stable isotopic labeling .
Mechanism of Action
Target of Action
The primary target of rac Desethyl Oxybutynin-d11 Hydrochloride is the muscarinic acetylcholine receptor (mAChR) . This receptor plays a crucial role in transmitting signals in the nervous system. The compound acts as an antagonist, meaning it blocks the action of acetylcholine, a neurotransmitter, on these receptors .
Mode of Action
This compound binds to mAChRs in various tissues, including the bladder, submaxillary gland, heart, and colon . By doing so, it inhibits the action of acetylcholine, thereby reducing the activity of these tissues .
Biochemical Pathways
The compound is an active metabolite of oxybutynin, formed by the action of the cytochrome P450 (CYP) isoform CYP3A4 . This metabolic pathway is crucial for the drug’s activity, as it converts oxybutynin into its active form .
Pharmacokinetics
This suggests that it has properties that allow it to be tracked as it is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The primary result of the action of this compound is a reduction in micturition pressure . This is achieved by its antagonistic action on mAChRs in the bladder, which reduces the contractile activity of the bladder muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac Desethyl Oxybutynin-d11 Hydrochloride involves the deuteration of the parent compound, desethyl oxybutynin. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the molecular structure of desethyl oxybutynin.
Hydrochloride Formation: Conversion of the deuterated compound into its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Custom synthesis services are often employed to meet specific research requirements .
Chemical Reactions Analysis
Types of Reactions: : rac Desethyl Oxybutynin-d11 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
rac Desethyl Oxybutynin-d11 Hydrochloride has a wide range of applications in scientific research, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of oxybutynin.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites of oxybutynin.
Drug Development: Assists in the development of new drugs by providing insights into the behavior of oxybutynin and its analogs.
Biological Studies: Used in biological studies to investigate the effects of oxybutynin on various biological systems.
Comparison with Similar Compounds
Similar Compounds
Desethyl Oxybutynin: The non-deuterated form of the compound.
Oxybutynin: The parent compound from which desethyl oxybutynin is derived.
N-Desethyl Oxybutynin: Another metabolite of oxybutynin with similar properties.
Uniqueness: : rac Desethyl Oxybutynin-d11 Hydrochloride is unique due to its stable isotopic labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct advantage in tracing and analyzing the compound’s behavior in biological systems.
Properties
IUPAC Name |
4-(ethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i4D2,7D2,8D2,13D2,14D2,18D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-GXLPIGTQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(C2=CC=CC=C2)(C(=O)OCC#CCNCC)O)([2H])[2H])([2H])[2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675795 |
Source
|
Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216405-15-0 |
Source
|
Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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